![molecular formula C19H22FN3O B2356020 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide CAS No. 23376-14-9](/img/structure/B2356020.png)
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide, also known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPB is a derivative of benzamide and contains a piperazine ring, which makes it a promising candidate for various studies. In
Scientific Research Applications
Neuropharmacology: Serotonin Receptor Agonist
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: is a potent selective 5-HT1A receptor full agonist . This compound has high affinity for serotonin receptors, particularly the 5-HT1A subtype, which plays a significant role in the modulation of mood and anxiety . Its ability to mimic serotonin’s effects makes it a valuable tool for studying the activation mechanism of these receptors and their role in neuropsychiatric disorders.
Anxiolytic Drug Development
Due to its serotonergic agonist properties, this compound is of interest in the development of anxiolytic drugs. It has been shown to have anxiolytic effects following central administration in vivo, suggesting potential for the treatment of anxiety disorders . Research into its efficacy and mechanism of action could lead to new therapeutic options for patients with anxiety-related conditions.
Antidepressant Research
The compound’s interaction with serotonin receptors also implicates it in antidepressant research. By stimulating the physiologic activity at serotonin cell receptors, it may contribute to the development of antidepressant medications, offering insights into the treatment of depression .
Migraine Treatment Studies
Serotonin agonists like 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide are used in the treatment of migraine disorders. Research into this compound could improve understanding of migraine pathophysiology and lead to more effective treatments .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Biochemical Pathways
The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can lead to various downstream effects. These effects depend on the location of the receptor, as 5-HT1A receptors are found both presynaptically and postsynaptically
Result of Action
The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can lead to anxiolytic effects following central administration in vivo . This suggests that the compound could potentially be used in the treatment of anxiety disorders .
properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)19(24)21-10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFUQMYEGCASTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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